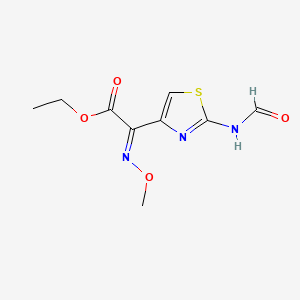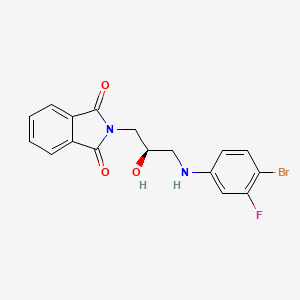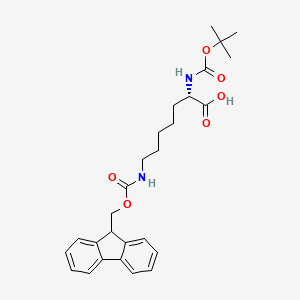
(r)-3-Amino-4-(3-pyridyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(3-pyridyl)butyric acid is an organic compound that features both an amino group and a pyridyl group This compound is of interest due to its unique structure, which combines the properties of amino acids and pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-pyridyl)butyric acid typically involves the use of pyridine derivatives and amino acids. One common method involves the reaction of 3-pyridylacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3-pyridyl)butyric acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-4-(3-pyridyl)butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols .
Aplicaciones Científicas De Investigación
®-3-Amino-4-(3-pyridyl)butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which ®-3-Amino-4-(3-pyridyl)butyric acid exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved often include neurotransmitter systems and metabolic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific nitrosamine with carcinogenic properties.
γ-(3-Pyridyl)-γ-hydroxybutyric acid: An intermediate in the metabolism of nicotine
Uniqueness
®-3-Amino-4-(3-pyridyl)butyric acid is unique due to its combination of an amino acid structure with a pyridyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
OODABKPTGCZGHL-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=CN=C1)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


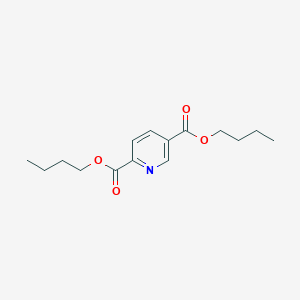
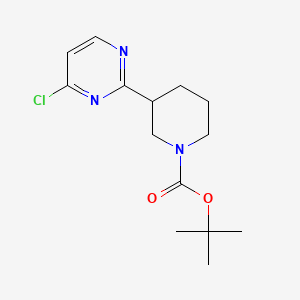
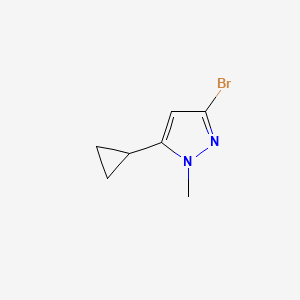

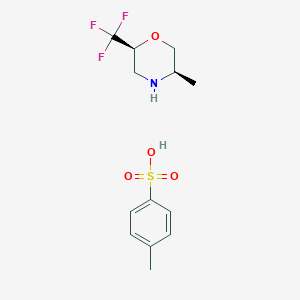

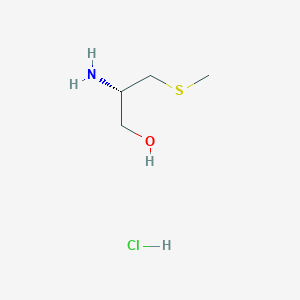

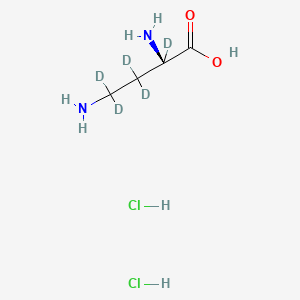
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
